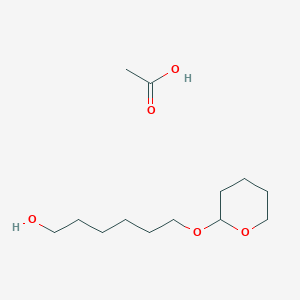
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol is an organic compound that features both an acetic acid moiety and a hexanol group linked via an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(oxan-2-yloxy)hexan-1-ol typically involves the reaction of 6-hydroxyhexanoic acid with oxane under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the acetic acid and the hydroxyl group of the hexanol, facilitated by the presence of a catalytic amount of sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst such as p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism by which acetic acid;6-(oxan-2-yloxy)hexan-1-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester linkage can undergo hydrolysis to release acetic acid and hexanol, which can then participate in various biochemical pathways. The oxane ring provides structural stability and can influence the compound’s reactivity and interaction with enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexan-1-ol: A primary alcohol with similar reactivity but lacks the ester linkage and oxane ring.
Acetic acid: A simple carboxylic acid without the hexanol and oxane components.
Tetrahydropyran: Contains an oxane ring but lacks the acetic acid and hexanol moieties.
Uniqueness
Acetic acid;6-(oxan-2-yloxy)hexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
120540-21-8 |
|---|---|
Molekularformel |
C13H26O5 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
acetic acid;6-(oxan-2-yloxy)hexan-1-ol |
InChI |
InChI=1S/C11H22O3.C2H4O2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4) |
InChI-Schlüssel |
UJQVINWZSNEHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCOC(C1)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















